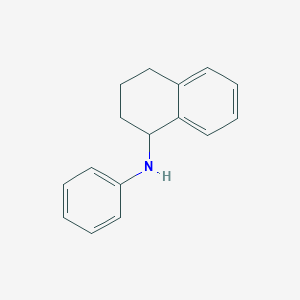
フェニルアミノテトラリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Phenylaminotetralin has been extensively studied for its applications in various fields:
Chemistry: It serves as a ligand in coordination chemistry and is used in the synthesis of complex organic molecules.
Biology: The compound is used in binding assays to study histamine receptors and their subpopulations.
Medicine: Phenylaminotetralin derivatives are explored for their potential therapeutic effects, particularly in modulating neurotransmitter activity.
Industry: It is used in the development of radioligands for imaging and diagnostic purposes.
作用機序
Target of Action
Phenylaminotetralin primarily targets histamine receptors, specifically the histamine H1 receptor . Histamine receptors play a crucial role in the body’s immune response to foreign pathogens, and they are also involved in the regulation of physiological functions in the gut and the central nervous system .
Mode of Action
Phenylaminotetralin interacts with its target, the histamine H1 receptor, by binding to it . This binding is stereoselective, with the (-)-trans-isomer of Phenylaminotetralin having a higher affinity for the receptor than other isomers . The binding of Phenylaminotetralin to the H1 receptor is unaffected by excess GTP .
Biochemical Pathways
These include pathways related to immune response, gastric acid secretion, and neurotransmission . Therefore, it can be inferred that Phenylaminotetralin, through its action on the H1 receptor, may influence these pathways and their downstream effects.
Pharmacokinetics
As a general rule, a drug-like molecule such as phenylaminotetralin should possess certain physicochemical properties that enable it to be absorbed and distributed in the body, metabolized, and eventually excreted . These properties can impact the bioavailability of the compound, which is a critical factor in its pharmacological efficacy .
Result of Action
Phenylaminotetralin has been shown to have various effects at the molecular and cellular level. For instance, it has been found to be a full antagonist of histamine H1-mediated stimulation of phospholipase C and inositol phosphates formation in cells . It also acts as a full inverse agonist of constitutively active H1 receptors . These actions suggest that Phenylaminotetralin can modulate cellular functions mediated by the H1 receptor.
生化学分析
Biochemical Properties
Phenylaminotetralin interacts with histamine H1 receptors . The binding assays have determined that Phenylaminotetralin possesses the strongest binding affinity at these receptors . This interaction plays a crucial role in its biochemical reactions.
Cellular Effects
Phenylaminotetralin has significant effects on various types of cells. It influences cell function by interacting with histamine H1 receptors . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Phenylaminotetralin exerts its effects at the molecular level through its binding interactions with histamine H1 receptors . This binding can lead to changes in gene expression and can influence the activation or inhibition of enzymes .
Metabolic Pathways
Phenylaminotetralin is involved in metabolic pathways related to histamine H1 receptors It interacts with these receptors, which could potentially affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of Phenylaminotetralin within cells and tissues are likely influenced by its interactions with histamine H1 receptors . Specific details about any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, are not currently available.
準備方法
Synthetic Routes and Reaction Conditions: Phenylaminotetralin can be synthesized through several methods. One common approach involves the reduction of a corresponding nitro compound followed by reductive amination. The reaction typically requires a reducing agent such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods: In an industrial setting, the production of phenylaminotetralin may involve large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and pressure conditions are critical factors in ensuring efficient production.
化学反応の分析
Types of Reactions: Phenylaminotetralin undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylaminotetralin derivatives.
類似化合物との比較
Phenylaminotetralin can be compared with other aminotetralin derivatives such as:
- 1-Phenyl-2-aminotetralin
- 1-Phenyl-3-aminotetralin
- 1-Phenyl-4-aminotetralin
Uniqueness: Phenylaminotetralin is unique due to its high binding affinity for histamine H1 receptors and its ability to selectively label a subpopulation of these receptors. This specificity makes it a valuable tool in pharmacological research and drug development .
特性
IUPAC Name |
N-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-5,7,9-11,16-17H,6,8,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMJJPPYEFOAHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-3,5-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2566842.png)
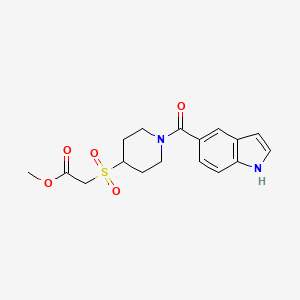
![N-(3-Methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enamide](/img/structure/B2566847.png)
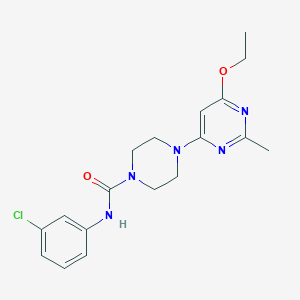
![1-[1-(3-Chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2566849.png)
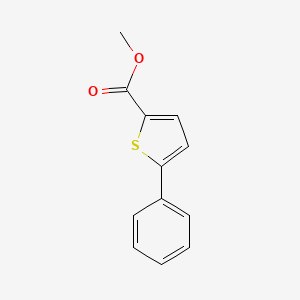

![Ethyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate](/img/structure/B2566854.png)
![Methyl 2-{[(4-nitroanilino)carbothioyl]amino}-3-thiophenecarboxylate](/img/structure/B2566856.png)
![4-(4-[1,1'-Biphenyl]-4-yl-2-pyrimidinyl)phenyl 3-fluoropropyl ether](/img/structure/B2566860.png)
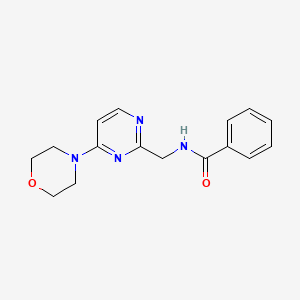
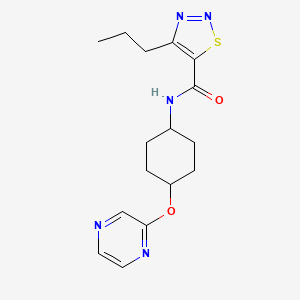

![N-(4-hydroxyphenyl)-N-methyl-2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamide](/img/structure/B2566865.png)
